molecular formula C12H11N3O2 B12889984 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide

2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide

Cat. No.: B12889984
M. Wt: 229.23 g/mol
InChI Key: WZTLVJNJHXTGKS-NTEUORMPSA-N
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Description

2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide typically involves the condensation reaction between furan-2-carbaldehyde and 1-phenylhydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce the corresponding amine and aldehyde.

Mechanism of Action

The mechanism by which 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide exerts its effects involves its ability to form stable complexes with metal ions. The Schiff base nitrogen and the furan oxygen atoms act as donor sites, allowing the compound to chelate metal ions. This chelation can enhance the biological activity of the compound, such as its antimicrobial and anticancer properties, by facilitating interactions with biomolecules and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is unique due to its specific combination of a furan ring and a phenylhydrazinecarboxamide moiety. This structure allows it to form stable metal complexes and exhibit a range of biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-1-phenylurea

InChI

InChI=1S/C12H11N3O2/c13-12(16)15(10-5-2-1-3-6-10)14-9-11-7-4-8-17-11/h1-9H,(H2,13,16)/b14-9+

InChI Key

WZTLVJNJHXTGKS-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C(=O)N)/N=C/C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)N)N=CC2=CC=CO2

Origin of Product

United States

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